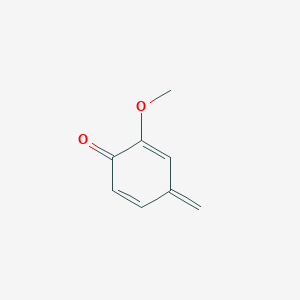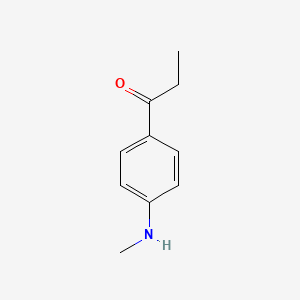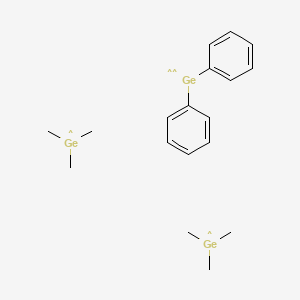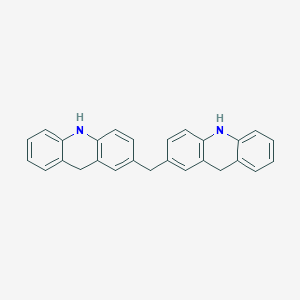
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method might include the condensation of appropriate acridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or malaria.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Proflavine: Used as an antibacterial agent.
Uniqueness
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other acridine derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53464-67-8 |
|---|---|
Molekularformel |
C27H22N2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-(9,10-dihydroacridin-2-ylmethyl)-9,10-dihydroacridine |
InChI |
InChI=1S/C27H22N2/c1-3-7-24-20(5-1)16-22-14-18(9-11-26(22)28-24)13-19-10-12-27-23(15-19)17-21-6-2-4-8-25(21)29-27/h1-12,14-15,28-29H,13,16-17H2 |
InChI-Schlüssel |
WPUNLHVZHRPVRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)CC4=CC5=C(C=C4)NC6=CC=CC=C6C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

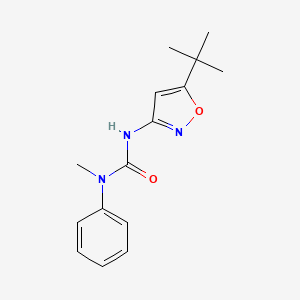

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
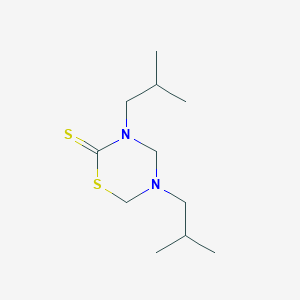

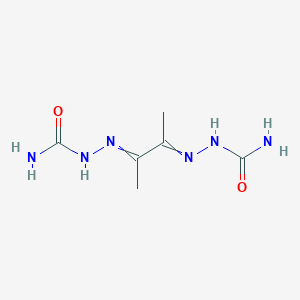

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
